molecular formula C13H12N2O2S B2893745 1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione CAS No. 2309557-96-6

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2893745
CAS No.: 2309557-96-6
M. Wt: 260.31
InChI Key: ALHHBZOOUYFFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxamides with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-but-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-3-5-8-14-10-6-9-18-11(10)12(16)15(7-4-2)13(14)17/h4,6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHHBZOOUYFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(C(=O)N(C1=O)CC=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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